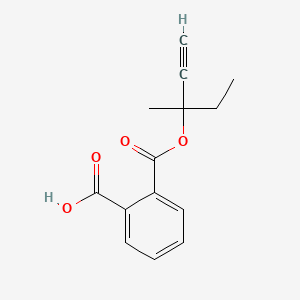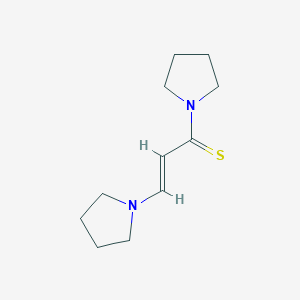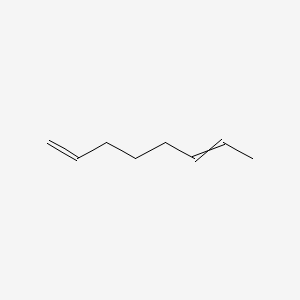
4-Aminophenyl-β-D-xylopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl-B-D-xylopyranoside is a chemical compound with the molecular formula C11H15NO5 It is a derivative of xylopyranose, a sugar molecule, and contains an amino group attached to a phenyl ring
Wissenschaftliche Forschungsanwendungen
4-Aminophenyl-B-D-xylopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: The compound can be used in the production of specialty chemicals and materials.
Zukünftige Richtungen
β-Xylopyranosides, including 4-Aminophenyl-B-D-xylopyranoside, have attracted renewed interest due to the development of biomass-derived molecules and their numerous applications . They are used in various applications such as activators in the biosynthesis of glycosaminoglycans, for enzyme inhibition, and as surfactants .
Wirkmechanismus
Target of Action
Β-xylopyranosides, a group to which this compound belongs, are known to be involved in the structures of proteoglycans, macromolecules with important biological functions .
Mode of Action
Β-xylopyranosides are known to have numerous applications, such as activators in the biosynthesis of glycosaminoglycans and for enzyme inhibition .
Biochemical Pathways
Β-xylopyranosides are known to play a role in the biosynthesis of glycosaminoglycans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl-B-D-xylopyranoside typically involves the glycosylation of a phenolic compound with a xylopyranosyl donor. One common method is the Koenigs-Knorr reaction, where a glycosyl halide reacts with a phenol in the presence of a silver salt catalyst. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of 4-Aminophenyl-B-D-xylopyranoside may involve similar glycosylation techniques but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminophenyl-B-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl-B-D-xylopyranoside: Similar structure but with a nitro group instead of an amino group.
4-Methoxyphenyl-B-D-xylopyranoside: Contains a methoxy group on the phenyl ring.
4-Hydroxyphenyl-B-D-xylopyranoside: Has a hydroxyl group attached to the phenyl ring.
Uniqueness
4-Aminophenyl-B-D-xylopyranoside is unique due to its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological molecules.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-Aminophenyl-B-D-xylopyranoside can be achieved through the reaction of 4-aminophenol with B-D-xylopyranosyl bromide in the presence of a base.", "Starting Materials": [ "4-aminophenol", "B-D-xylopyranosyl bromide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-aminophenol in a suitable solvent (e.g. ethanol)", "Step 2: Add B-D-xylopyranosyl bromide to the solution and stir at room temperature for several hours", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to neutralize the HBr produced during the reaction", "Step 4: Purify the product by column chromatography or recrystallization" ] } | |
CAS-Nummer |
17306-95-5 |
Molekularformel |
C6H12Br2 |
Molekulargewicht |
0 |
Synonyme |
4-Aminophenyl-B-D-xylopyranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(E)-2-(furan-2-yl)ethenyl]-2-phenyl-1,3-oxazin-4-one](/img/structure/B1174257.png)




![8-Azabicyclo[3.2.1]oct-2-ene, 8-methyl-3-phenyl-](/img/structure/B1174281.png)
